molecular formula C16H23N7OS B2643734 4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2333583-37-0

4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2643734
CAS No.: 2333583-37-0
M. Wt: 361.47
InChI Key: DNWVMDYZTXJYSB-UHFFFAOYSA-N
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Description

4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a morpholine ring, a pyrimidine ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate hydrazine derivatives with carbon disulfide or thiocyanate under acidic or basic conditions to form the thiadiazole ring.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through the cyclization of appropriate amidine derivatives with β-diketones or β-ketoesters.

    Coupling Reactions: The final step involves coupling the thiadiazole, piperazine, and pyrimidine rings with the morpholine ring under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrimidine and thiadiazole rings, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the pyrimidine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.

    Pyrimidines: Compounds with a pyrimidine ring, widely studied for their roles in DNA and RNA synthesis.

    Piperazines: Compounds with a piperazine ring, used in various pharmaceutical applications.

Uniqueness

4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its combination of three different heterocyclic rings, which imparts a wide range of potential biological activities and makes it a versatile compound for scientific research.

Properties

IUPAC Name

4-[2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7OS/c1-12-17-14(11-15(18-12)22-7-9-24-10-8-22)21-3-5-23(6-4-21)16-20-19-13(2)25-16/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWVMDYZTXJYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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